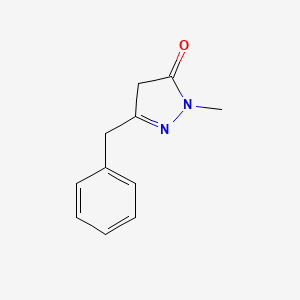

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

Description

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazolone core substituted with a benzyl group at position 3 and a methyl group at position 1. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen-bonded networks. Although direct structural or synthetic details for this specific compound are absent in the provided evidence, its analogs (e.g., benzothiazole- or morpholino-substituted pyrazolones) highlight its relevance in medicinal chemistry and crystallography .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-benzyl-2-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

GBFJBJMJPGDBFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one typically involves the condensation of appropriate hydrazines with β-keto esters or diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Schiff Base Formation

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one undergoes condensation with aromatic aldehydes to form imine derivatives at the active methylene (C4) position. This reaction is facilitated by the acidity of the C4 proton adjacent to the ketone group.

Reaction Conditions

-

Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde).

-

Catalyst/Solvent : Acetic acid in DMF under thermal conditions (100°C, 5–6 hours) .

-

Workup : Recrystallization from ethanol yields pure products.

Example Products

| Aldehyde Used | Product Structure | Yield (%) |

|---|---|---|

| 4-Fluorobenzaldehyde | 4-((4-Fluorophenylimino)methyl)-derivative | 70–75 |

| 4-Chlorobenzaldehyde | 4-((4-Chlorophenylimino)methyl)-derivative | 72–78 |

Mechanism :

-

Deprotonation of C4 by acetic acid.

-

Nucleophilic attack by the aldehyde carbonyl carbon.

Acylation at C4

The active methylene group participates in C-acylation reactions with aroyl chlorides under mild conditions.

Reaction Conditions

-

Reagents : Aroyl chlorides (e.g., 4-methylbenzoyl chloride).

-

Catalyst : Sodium acetate (NaOAc) in 70% ethanol at room temperature .

-

Workup : Filtration and washing with 50% ethanol.

Example Products

| Acylating Agent | Product Structure | Yield (%) |

|---|---|---|

| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-derivative | 74–76 |

| 4-Trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-derivative | 68–72 |

Mechanism :

-

Base-mediated deprotonation of C4.

-

Nucleophilic attack on the aroyl chloride.

Reduction of the Pyrazolone Core

The ketone group at C5 can be reduced to a secondary alcohol using borohydride reagents.

Reaction Conditions

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Temperature : Room temperature, 1–2 hours.

Product

| Starting Material | Reduced Product | Notes |

|---|---|---|

| This compound | 5-Hydroxy-4H-pyrazole derivative | Requires acidic workup for stabilization |

Mechanism :

-

Hydride attack on the carbonyl carbon.

-

Protonation of the resulting alkoxide to form the alcohol.

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions, particularly in synthesizing bis-pyrazole derivatives.

Reaction Conditions

-

Reagents : A second pyrazolone or enolizable carbonyl compound.

-

Catalyst : Ce(SO₄)₂·4H₂O under solvent-free conditions (125°C, 5–12 minutes) .

Example Product

| Reactant | Product | Yield (%) |

|---|---|---|

| 3-Methyl-1-phenylpyrazol-5-one | 4,4'-(Arylmethylene)bis-pyrazolone | 81–98 |

Mechanism :

-

Formation of an intermediate benzylidene via aldol condensation.

-

Michael addition of a second pyrazolone molecule to the α,β-unsaturated ketone .

Functionalization of the Benzyl Group

The benzyl substituent can undergo electrophilic aromatic substitution (e.g., nitration, halogenation).

Reaction Conditions

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

Example Products

| Reaction Type | Product Structure | Yield (%) |

|---|---|---|

| Nitration | 3-(4-Nitrobenzyl)-derivative | 60–65 |

| Chlorination | 3-(4-Chlorobenzyl)-derivative | 70–75 |

Mechanism :

-

Generation of electrophilic species (NO₂⁺ or Cl⁺).

-

Attack on the benzyl aromatic ring para to the substituent .

Heterocycle Formation

The pyrazolone core participates in cyclocondensation reactions to form fused heterocycles.

Reaction Conditions

Example Product

| Reactant | Product | Yield (%) |

|---|---|---|

| Hydrazine hydrate | Pyrazolo[1,2-a]pyridazine derivative | 45–67 |

Mechanism :

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazolone derivatives, including 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one, as antiviral agents. A series of compounds based on pyrazolone structures have been synthesized and evaluated for their efficacy against HIV-1. For instance, certain derivatives exhibited significant anti-HIV activity with effective concentrations (EC50) in the nanomolar range, indicating their potential as lead compounds for further development .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, making them candidates for anti-inflammatory drugs. Their ability to modulate inflammatory pathways suggests that they could be effective in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

Research indicates that pyrazolone derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural modifications on the pyrazolone ring can enhance their selectivity and potency against tumor cells, making them valuable in the search for new anticancer therapies .

Synthetic Methodologies

One-Pot Synthesis Techniques

The synthesis of this compound can be achieved through efficient one-pot multicomponent reactions. For example, a method utilizing phenyl hydrazine, aryl aldehydes, and ethyl acetoacetate has been reported to yield high purity and yield under solvent-free conditions, showcasing an environmentally friendly approach to its synthesis .

Catalytic Processes

Recent advancements include the use of eco-friendly catalysts such as cerium sulfate for the synthesis of bis-pyrazolone derivatives. This method not only improves yield but also minimizes environmental impact by reducing hazardous waste associated with traditional solvents .

Biological Evaluations

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the pyrazolone structure influence biological activity. For instance, substituents at specific positions on the pyrazolone ring have been shown to enhance antiviral potency or alter selectivity towards COX enzymes .

Case Studies

In one notable case study, a derivative of this compound was tested for its anti-HIV activity and demonstrated an EC50 value comparable to established antiviral drugs, indicating its potential as a therapeutic candidate . Another study illustrated its use in developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one with structurally related pyrazolone derivatives, emphasizing substituent effects, synthesis, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity and Solubility The benzyl group in the target compound likely increases lipophilicity compared to the morpholino group in CAS 603945-40-0, which improves aqueous solubility . Propynyl substituents (e.g., in ) enable click chemistry applications, a feature absent in the benzyl/methyl-substituted analog .

Hydrogen-Bonding and Crystal Packing

- Benzothiazole-containing derivatives (e.g., ) form robust hydrogen-bonded networks via N–H···O/S interactions, as analyzed using SHELX and ORTEP software .

- In contrast, the benzyl group in the target compound may prioritize π-π stacking over H-bonding, altering crystallization behavior .

Synthetic Methodologies Nucleophilic substitution with propargyl bromide () is a common route for propynyl-substituted pyrazolones, while the target compound’s synthesis remains unspecified in the evidence . Morpholino-substituted analogs () may require palladium-catalyzed coupling, differing from benzyl group introduction methods .

Biological and Material Applications

Q & A

Q. What are the established synthetic methodologies for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, the Vilsmeier-Haack reaction has been employed for analogous pyrazolone derivatives by formylating 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones using POCl₃ and DMF under controlled temperatures (60–80°C) . Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., Lewis acids like ZnCl₂) to improve yield and purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the methyl group at N1 typically resonates at δ 3.2–3.5 ppm, while the benzyl group shows aromatic splitting patterns .

- X-ray crystallography : Programs like SHELX and ORTEP-III (via WinGX) resolve molecular geometry and packing. Anisotropic displacement parameters refine thermal motion accuracy .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Q. How can researchers functionalize the pyrazolone core for structure-activity relationship (SAR) studies?

Key strategies include:

- Electrophilic substitution : Introduce halogens or nitro groups at the 4-position using HNO₃/H₂SO₄ or halogenation agents .

- Nucleophilic reactions : Alkylate the N1 position with benzyl halides under basic conditions (K₂CO₃, DMF) .

- Cross-coupling : Suzuki-Miyaura reactions modify the benzyl group using aryl boronic acids and Pd catalysts .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding networks be analyzed?

Crystallization is hindered by conformational flexibility of the benzyl group. Slow evaporation from DCM/hexane (1:3) at 4°C improves crystal quality. Hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) are analyzed using graph-set notation in Mercury or CrystalExplorer. For example, adjacent molecules may form R₂²(8) dimeric rings via N–H···O bonds, influencing packing efficiency .

Q. How should researchers address contradictions in spectral data or crystallographic refinement metrics?

Discrepancies in NMR (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ clarifies dynamic processes . For crystallography, ensure data completeness (≥98%) and refine using SHELXL with TWIN/BASF commands for twinned crystals. Cross-validate with Hirshfeld surface analysis to resolve disorder .

Q. What pharmacological mechanisms are plausible for pyrazolone derivatives, and how can in vitro assays be designed?

Pyrazolones exhibit acetylcholinesterase (AChE) inhibition via π-π stacking with Trp86 and H-bonding to Glu202. For 3-Benzyl derivatives, perform Ellman’s assay using rat AChE (IC₅₀ determination) and molecular docking (AutoDock Vina) with PDB 4EY3. Include positive controls like donepezil and validate cytotoxicity via MTT assays on SH-SY5Y cells .

Q. How do substituents influence the compound’s tautomeric equilibrium, and what analytical methods detect tautomeric forms?

The 1H-pyrazol-5(4H)-one core exists in keto-enol equilibrium. Substituents like electron-withdrawing groups (NO₂) stabilize the keto form. Detect tautomers via:

Q. What strategies resolve anomalous melting points or solubility discrepancies across batches?

Polymorphism or residual solvents (e.g., DMF) may cause variability. Characterize batches via:

Q. How can intermolecular interactions be engineered to enhance thermal stability for material science applications?

Introduce halogen or nitro groups to strengthen C–H···X (X = Cl, Br) or π-hole interactions. For example, 4-nitro derivatives form robust layers via C–H···O bonds, increasing decomposition temperatures (TGA >250°C) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) map electrostatic potential surfaces (EPS) to identify electrophilic (C4) and nucleophilic (N2) sites. Fukui indices (f⁺/f⁻) quantify site-specific reactivity, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.